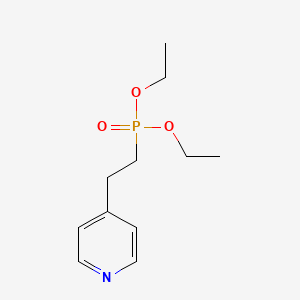
Diethyl 3,3-Diphenylallylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3-Diphenylallylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,3-diphenylallyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3-Diphenylallylphosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, diethyl phosphite reacts with 3,3-diphenylallyl bromide under controlled conditions to yield the desired phosphonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3-Diphenylallylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3-Diphenylallylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 3,3-Diphenylallylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can inhibit or enhance the function of specific enzymes, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diphenyl phosphonate
Uniqueness
Diethyl 3,3-Diphenylallylphosphonate is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain synthetic applications compared to simpler phosphonates .
Conclusion
This compound is a valuable compound in the field of organic chemistry and beyond Its unique structure and reactivity make it a useful reagent in various chemical reactions and applications
Properties
Molecular Formula |
C19H23O3P |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3-diethoxyphosphoryl-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C19H23O3P/c1-3-21-23(20,22-4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4,16H2,1-2H3 |
InChI Key |
MIFYYHFERGLOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro-](/img/structure/B8571849.png)





![6-tert-Butyl-4-[(dimethylamino)methyl]-2,3-dimethylphenol](/img/structure/B8571899.png)



![2-(5-bromopyridin-2-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B8571937.png)
